![molecular formula C22H21ClN4O4S B2461806 7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-39-2](/img/no-structure.png)

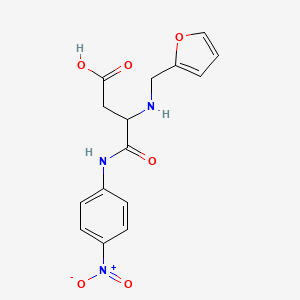

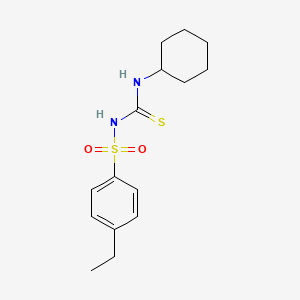

7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals, due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound 7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is part of a broader family of quinazoline derivatives, which have been explored extensively for their potential applications in various domains of scientific research. One significant area of focus has been the synthesis and structural analysis of these compounds. For instance, Chern et al. (1988) outlined a methodology for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one derivatives from anthranilamide, showcasing the versatility and reactivity of quinazoline scaffolds in chemical synthesis Chern et al., 1988.

Antimicrobial and Antitumor Activities

Quinazoline derivatives, including those structurally related to the compound , have been evaluated for their antimicrobial and antitumor properties. Patel et al. (2012) synthesized a series of quinazoline-based compounds, demonstrating their efficacy as antimicrobial agents against a spectrum of bacterial and fungal strains Patel et al., 2012. Similarly, Li et al. (2020) focused on quinazoline derivatives containing piperazine moieties, highlighting their potent antiproliferative activities against various cancer cell lines, thereby underscoring the potential of such compounds in cancer research Li et al., 2020.

Development of Antihypertensive Drugs

Another significant area of application for quinazoline derivatives is in the development of antihypertensive drugs. Ramesh et al. (2006) described an improved synthesis process for N-(2,3-dihydrobenzo[1,4]dioxin-2carbonyl)piperazine, a key intermediate in the preparation of the antihypertensive agent Doxazosin, illustrating the role of quinazoline derivatives in pharmaceutical development Ramesh et al., 2006.

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activity. Given the wide range of activities associated with piperazine-containing compounds, it could be of interest in the development of new pharmaceuticals .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(4-chlorophenyl)piperazine with 3-oxopropyl-1,3-dioxolo[4,5-g]quinazolin-8-one followed by the addition of a thiol group to the resulting product.", "Starting Materials": [ "4-(4-chlorophenyl)piperazine", "3-oxopropyl-1,3-dioxolo[4,5-g]quinazolin-8-one", "Thiol reagent" ], "Reaction": [ "The first step involves the condensation of 4-(4-chlorophenyl)piperazine with 3-oxopropyl-1,3-dioxolo[4,5-g]quinazolin-8-one in the presence of a suitable solvent and a catalyst.", "The resulting product is then purified and subjected to the addition of a thiol reagent to introduce a sulfanyl group at the 6-position of the quinazolinone ring.", "The final product is then purified and characterized using various spectroscopic techniques." ] } | |

Número CAS |

688055-39-2 |

Fórmula molecular |

C22H21ClN4O4S |

Peso molecular |

472.94 |

Nombre IUPAC |

7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C22H21ClN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32) |

Clave InChI |

KCIXYBDBEIBRFD-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

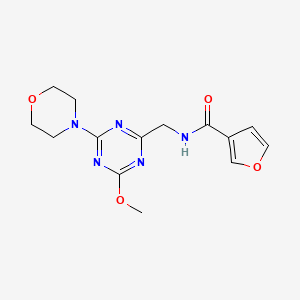

![2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461725.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2461728.png)

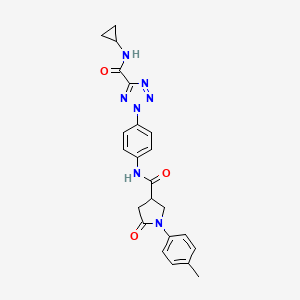

![Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride](/img/structure/B2461731.png)

![N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2461736.png)

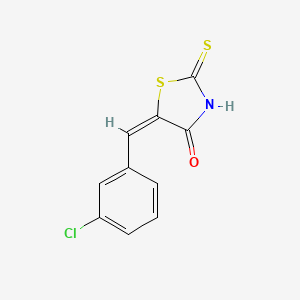

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide](/img/structure/B2461740.png)